5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides was achieved through a one-pot, simple, and low-cost methodology under mild conditions . The most common method for sulfonamide synthesis is by the reaction of sulfonyl chloride and amine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazine ring, which is a heterocyclic compound containing two carbon atoms and three nitrogen atoms . The compound also contains an isoxazole ring and a carboxamide group.Scientific Research Applications
- The synthesis of 4H-benzo[d][1,3]oxazines from N-(2-alkynyl)aryl benzamides via gold(I)-catalyzed cycloisomerization has been explored .
- 6-Hydroxy-1,2,4-triazine-3,5(2,4)-dione derivatives have been investigated for their inhibitory activity against human D-amino acid oxidase (DAAO) .
- A concerted SNAr reaction of 5-bromo-1,2,3-triazines yields 5-aryloxy-1,2,3-triazines via a nonclassic mechanism .
Anticancer Activity
Inhibition of Human DAAO
Synthesis of 5-Aryloxy-1,2,3-triazines
Heat-Resistant Explosives
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to AChE inhibition . This can lead to enhanced cholinergic transmission, which may result in improved cognitive function.
properties
IUPAC Name |
5-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-11(8-16-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-12(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZMMKUGCMORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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